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Ru(DMB)3(PF6)2

Cat. No.: B8121928
M. Wt: 943.7 g/mol
InChI Key: YTWDDICTMKIOIQ-UHFFFAOYSA-N
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Description

Significance of Ruthenium(II) Polypyridyl Complexes in Coordination Chemistry

Ruthenium(II) polypyridyl complexes represent one of the most extensively studied classes of coordination compounds. utexas.edu Their significance stems from a unique confluence of properties. These complexes are typically robust, demonstrating considerable stability towards light, heat, and a range of chemical environments due to the strong bonds between the ruthenium center and the polypyridyl ligands. nih.gov

A defining characteristic of these complexes is their rich electrochemical and photophysical behavior, which is dominated by intense metal-to-ligand charge transfer (MLCT) transitions in the visible region of the electromagnetic spectrum. nih.gov These MLCT transitions are not only responsible for the compounds' vibrant colors but also give rise to long-lived excited states. frontiersin.org The energy and lifetime of these excited states, as well as the redox potentials of the complexes, can be systematically tuned by modifying the chemical structure of the polypyridyl ligands. Introducing various substituents with different electronic properties allows for fine control over their properties. nih.gov

This tunability has enabled the application of ruthenium(II) polypyridyl complexes in a vast array of research fields. They are pivotal in the development of systems for solar energy conversion, have been widely used as photosensitizers in photoredox catalysis to drive a wide range of organic transformations, and are explored as luminophores for electrochemiluminescence (ECL) applications. utexas.eduresearchgate.netresearchgate.net Furthermore, their ability to interact with biological macromolecules like DNA and proteins has opened avenues for their use as cellular imaging agents, photodynamic therapy (PDT) photosensitizers, and potential chemotherapeutics. nih.govrsc.orgacs.org The octahedral geometry of these complexes also introduces chirality, leading to stereoisomers that can exhibit different activities when interacting with chiral biological targets. nih.gov

Historical Context and Evolution of Research on Ru(DMB)₃(PF₆)₂ and Related Analogs

The foundation for the study of Ru(dmb)₃₂ was laid by the seminal research on its parent complex, [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine). nih.govfrontiersin.org Early investigations into [Ru(bpy)₃]²⁺ revealed its remarkable photophysical properties, particularly its strong visible light absorption and luminescent, long-lived ³MLCT excited state, which could engage in both energy and electron transfer reactions. researchgate.net This made it a cornerstone of inorganic photochemistry and a benchmark for photoredox catalysis. frontiersin.orgresearchgate.net

The evolution of this research field involved the systematic modification of the bipyridine ligands to fine-tune the complex's properties for specific applications. The synthesis of analogs like Ru(dmb)₃₂, which incorporates methyl groups at the 4 and 4' positions of each bipyridine ligand, was a logical progression. These electron-donating methyl groups alter the electronic structure of the ligand, which in turn impacts the photophysical and electrochemical properties of the resulting complex. vulcanchem.com For instance, such substitutions can lead to red-shifted absorption maxima and extended excited-state lifetimes compared to the unsubstituted [Ru(bpy)₃]²⁺. vulcanchem.com

Research on Ru(dmb)₃₂ and its analogs has branched into numerous specialized areas. Initially explored for its fundamental photophysical characteristics, its utility as a robust photocatalyst for organic synthesis, such as in [4+2] cycloadditions, became a major focus. researchgate.net More recently, its potential in life sciences has been increasingly recognized. For example, a related complex, TLD1433, which is a derivative of [Ru(dmb)₂]²⁺, became the first ruthenium(II)-based photosensitizer to enter human clinical trials for the photodynamic therapy of cancer, highlighting the translational potential of this class of compounds. rsc.orgnih.gov The continuous development of synthetic methodologies, including the preparation of heteroleptic complexes (containing different types of ligands), further expands the accessible range of properties and applications. nih.govuark.edu

Fundamental Principles of Metal-to-Ligand Charge Transfer (MLCT) in Ru(II) Diimine Systems

The characteristic photophysical properties of Ru(dmb)₃₂ and related Ru(II) diimine complexes are governed by metal-to-ligand charge transfer (MLCT) transitions. careerendeavour.com In its ground state, the ruthenium(II) center has a d⁶ electron configuration with filled t₂g orbitals. The diimine ligands, such as 4,4'-dimethyl-2,2'-bipyridine (B75555), possess low-lying, empty π* orbitals. careerendeavour.com

Upon absorption of visible light, an electron is promoted from a filled, metal-centered d-orbital (primarily t₂g) to an empty, ligand-centered π* orbital. nih.govcareerendeavour.com This electronic transition is termed MLCT and can be conceptualized as an internal redox process where the metal is formally oxidized and the ligand is formally reduced. careerendeavour.com These transitions are typically intense because they are "fully allowed" by quantum mechanical selection rules. careerendeavour.com

Following initial excitation to a singlet MLCT state (¹MLCT), the complex rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet MLCT state (³MLCT) with nearly 100% efficiency. nih.gov This process is facilitated by the heavy ruthenium atom, which enhances spin-orbit coupling. vulcanchem.com The resulting ³MLCT state is relatively long-lived (on the order of hundreds of nanoseconds to microseconds in deaerated solution) because its decay back to the singlet ground state is spin-forbidden. nih.govrsc.org This long lifetime allows the excited state to participate in subsequent chemical reactions, such as electron or energy transfer, before it decays. researchgate.net

The energy of the MLCT transition, and thus the color and photophysical properties of the complex, are sensitive to the nature of both the metal and the ligands. For instance, electron-donating substituents on the bipyridine ligands, like the methyl groups in dmb, raise the energy of the ligand's π* orbitals, which can affect the MLCT energy gap. vulcanchem.com Similarly, the solvent environment can also influence the energy of the charge-separated excited state. careerendeavour.com Studies using techniques like electroabsorption spectroscopy have confirmed that this excited state possesses a significant dipole moment, consistent with a charge-separated state where an electron is localized on a single diimine ligand. nih.gov

Table 1: Selected Photophysical Properties of Ru(DMB)₃(PF₆)₂ and a Related Analog

Compound λ_abs (nm) λ_em (nm) Excited-State Lifetime (τ) Solvent Ref.
Ru(dmb)₃₂ 450 - ~800 ns Acetonitrile (B52724) vulcanchem.com
[Ru(dmb)₃]²⁺ 452 622 - Acetonitrile acs.org

Overview of Key Research Domains for Ru(DMB)₃(PF₆)₂

The distinct properties of Ru(dmb)₃₂ have established it as a valuable tool in several key research domains.

Photoredox Catalysis: As a robust photosensitizer, Ru(dmb)₃₂ is widely used to facilitate a variety of chemical transformations using visible light. alfachemic.comsigmaaldrich.com Its excited state is both a potent oxidant and reductant, enabling it to engage in single-electron transfer with organic substrates. This has been applied to reactions such as cycloadditions, atom transfer radical polymerization (ATRP), and C-H functionalization. researchgate.net In some photocatalytic systems for CO₂ reduction, [Ru(dmb)₃]²⁺ acts as the light-harvesting unit, absorbing photons and transferring electrons to a catalytic center. frontiersin.org

Luminescence and Sensing: The luminescent properties of Ru(dmb)₃₂ are sensitive to its chemical environment. Quenching or enhancement of its emission upon interaction with specific analytes forms the basis for its use in chemical sensing. smolecule.com For instance, its luminescence can be altered by the presence of certain ions, making it a candidate for optical sensors. smolecule.com It is also a key component in the field of electrochemiluminescence (ECL), where light is generated from electrochemically produced species. researchgate.netepfl.chacs.org Its high ECL efficiency makes it a standard for comparison and a component in developing ECL-based analytical methods and light-emitting devices. epfl.chcanada.ca

Photodynamic Therapy (PDT): The ability of the ³MLCT excited state to transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂) is the foundation of its application in PDT. rsc.org Singlet oxygen is a cytotoxic species that can induce cell death in targeted tissues, such as tumors, upon light activation. While Ru(dmb)₃₂ itself is studied, derivatives containing dmb ligands have shown significant promise, with the complex TLD1433 ([Ru(dmb)₂(IP-3T)]²⁺) advancing to clinical trials for the treatment of bladder cancer. vulcanchem.comnih.gov

Materials Science and Solar Energy: Research has explored the incorporation of Ru(dmb)₃₂ and its analogs into materials for light-harvesting applications. By covalently attaching such complexes to semiconductor surfaces or incorporating them into polymer matrices, researchers aim to create systems that can efficiently capture solar energy and convert it into electrical or chemical energy, mimicking aspects of natural photosynthesis. researchgate.netacs.orginstras.com

Table 2: Solubility of Ru(DMB)₃(PF₆)₂ in Various Solvents

Solvent Molar Concentration (M)
Acetone 2.2 x 10⁻²
Acetonitrile 6.4 x 10⁻²
Dichloromethane 9.9 x 10⁻³
Dimethylformamide (DMF) 9.9 x 10⁻²
Dimethyl Sulfoxide (DMSO) 1.2 x 10⁻¹
Ethanol (B145695) 2.0 x 10⁻³
Methanol 1.8 x 10⁻³
Tetrahydrofuran (THF) 3.9 x 10⁻³

Data sourced from a study on the solubility of common photocatalysts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36F12N6P2Ru B8121928 Ru(DMB)3(PF6)2

Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDDICTMKIOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36F12N6P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic Structure and Spectroscopic Characterization of Ru Dmb 3 Pf6 2

Absorption Spectroscopy and Electronic Transitions

The absorption spectrum of Ru(DMB)3(PF6)2 in the UV-Visible region is dominated by intense absorption bands that correspond to various electronic transitions. These transitions involve the promotion of an electron from an occupied molecular orbital in the ground state to an unoccupied molecular orbital in an excited state.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) Bands

A hallmark feature of Ru(II) polypyridyl complexes is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum. vt.edumedjchem.comacs.orginstras.comfrontiersin.orgrsc.orgacs.orgacs.orgresearchgate.netresearchgate.netmsu.eduosti.gov These bands arise from the excitation of an electron from a metal-centered dπ orbital (primarily t2g) to a ligand-centered π* orbital (LUMO). vt.eduacs.orgnih.gov For this compound, the visible absorption spectrum typically shows a broad band around 450-460 nm, characteristic of these MLCT transitions. instras.comfrontiersin.orgacs.org

The energy and intensity of the MLCT bands are influenced by the nature of both the metal center and the ligands. The electron-donating methyl groups on the 4,4'-positions of the bipyridine ligands in DMB can influence the energy levels of the ligand π* orbitals and thus subtly tune the MLCT transition energy compared to the parent [Ru(bpy)3]2+ complex. smolecule.com

Identification of Ligand-Centered (LC) Transitions

In addition to the MLCT bands, the absorption spectra of Ru(II) polypyridyl complexes also exhibit higher-energy bands in the UV region. These bands are typically attributed to Ligand-Centered (LC) π → π* transitions within the polypyridyl ligands themselves. nih.govrsc.org These transitions involve the excitation of an electron from a filled π orbital to an empty π* orbital primarily localized on the bipyridine ligands. For DMB, these LC transitions are generally observed at shorter wavelengths compared to the MLCT bands, typically below 300 nm. frontiersin.orgosti.gov While less extensively discussed in the provided search results specifically for this compound's LC transitions compared to its MLCT, their presence is a general characteristic of the polypyridyl ligands.

Influence of Solvent Environment on Absorption Spectra

The solvent environment can have a notable influence on the absorption spectra of Ru(II) polypyridyl complexes, including this compound. Changes in solvent polarity and solvation can affect the energy levels of the molecular orbitals involved in the electronic transitions, particularly the charge-transfer states.

Here is a table summarizing some typical absorption data for Ru(II) polypyridyl complexes, including data for this compound where available from the search results:

ComplexSolventAbsorption Maxima (nm)Molar Absorptivity (M⁻¹cm⁻¹)AssignmentSource
[Ru(dmb)3]2+CH3CN458163001MLCT instras.com
Ru(dmb)DMA420–550-MLCT frontiersin.org
Ru(dmb)32Acetonitrile (B52724)Visible (~480 nm)-Ground-state MLCT bleach acs.org
Ru(bpy)32Acetonitrile~450-Ru(dπ) → bpy(π) MLCT researchgate.net
Ru(dmb)2L22CH3CN/H2Oca. 485-505-dπ(Ru) → L2(π) MLCT rsc.org
Ru(dmb)2L22CH3CN/H2OHigher energy-dπ(Ru) → bpy/dmb(π*) MLCT rsc.org

*Note: Data for complexes with modified DMB or different co-ligands are included for illustrative comparison of MLCT band assignments.

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy, including Infrared (IR) and Resonance Raman (RR) techniques, is a powerful tool for probing the molecular structure and electronic distribution within coordination complexes like this compound. By analyzing the vibrational modes of the complex, researchers can gain detailed information about bond strengths, molecular geometry, and how these properties change upon electronic excitation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is widely used to characterize metal complexes and their ligands by identifying characteristic vibrational frequencies associated with different functional groups and bonds. Changes in the electronic environment, such as those occurring upon coordination to a metal center or in an excited state, can lead to shifts in these frequencies, providing insights into the electronic structure and bonding.

While specific detailed IR spectral data for this compound were not extensively available in the provided search results, IR spectroscopy is a standard technique for the characterization of ruthenium polypyridyl complexes. Studies on related ruthenium(II) complexes incorporating bipyridine ligands demonstrate the utility of IR spectroscopy in confirming the presence and nature of coordinated ligands and other functional groups cmu.edu, researchgate.net. Time-resolved infrared (TRIR) spectroscopy, a more advanced technique, has been applied to study the excited states of Ru(II) complexes, providing information about vibrational relaxation dynamics msu.edu, osti.gov, acs.org. This highlights the potential of IR-based methods to offer structural and electronic insights, even in transient excited states.

Resonance Raman Spectroscopy of Lowest Excited States

Resonance Raman (RR) spectroscopy, particularly its time-resolved variant (TRRS or TR3), is a highly sensitive technique for investigating the vibrational structure of molecules in specific electronic states, including excited states. By tuning the excitation wavelength to coincide with an electronic absorption band, the Raman scattering from vibrational modes coupled to that electronic transition is selectively enhanced. This allows for the study of structural distortions and electron localization in excited states that are often short-lived.

For Ru(II) polypyridyl complexes like this compound, the lowest energy excited states are typically Metal-to-Ligand Charge Transfer (MLCT) states, where an electron is transferred from a ruthenium d orbital to a ligand π* orbital. RR and TRRS have been extensively used to characterize these MLCT excited states msu.edu, dcu.ie, researchgate.net, acs.org, psu.edu. Excitation into the MLCT absorption band of these complexes leads to the enhancement of vibrational modes primarily localized on the ligand that accepts the electron researchgate.net. This provides direct evidence for the localization of the excited electron on a specific ligand, even in homoleptic complexes where all ligands are initially equivalent msu.edu, researchgate.net, psu.edu.

Studies employing time-resolved resonance Raman spectroscopy on Ru(II) complexes with dmb ligands have provided valuable information about the excited-state dynamics and the nature of the lowest excited state msu.edu, acadiau.ca, msu.edu, dcu.ie, researchgate.net, acs.org, psu.edu. These experiments can reveal frequency shifts in ligand-based vibrational modes upon excitation, which are indicative of changes in bond lengths and electron distribution in the excited state msu.edu. The observation of vibrational bands characteristic of the radical anion form of the ligand in the TRRS spectra confirms the MLCT character of the excited state and the localization of the electron on a single ligand dcu.ie, researchgate.net, psu.edu. Furthermore, time-resolved techniques allow for the investigation of vibrational relaxation dynamics and the evolution of the excited state over picosecond to nanosecond timescales acadiau.ca, msu.edu, dcu.ie, osti.gov, psu.edu.

Photophysical Properties and Excited State Dynamics of Ru Dmb 3 Pf6 2

Luminescence and Emission Characteristics

Ru(DMB)3(PF6)2 exhibits luminescence originating from its ³MLCT excited state. The emission properties, including quantum yields, decay pathways, and spectral characteristics, are influenced by factors such as temperature and ligand structure.

Emission Quantum Yields and Radiative Decay Pathways

The emission quantum yield (Φem) is a measure of the efficiency of the radiative decay pathway, representing the ratio of photons emitted to photons absorbed wiley-vch.de. For Ru(II) polypyridyl complexes, including this compound, luminescence quantum yields are generally relatively small in fluid solution at room temperature osti.gov. This indicates that non-radiative decay pathways significantly compete with radiative decay osti.gov. The excited state lifetime (τem) is inversely related to the sum of the radiative (kr) and non-radiative (knr) decay rate constants (τem = 1 / (kr + knr)), while the quantum yield is given by Φem = kr / (kr + knr) rsc.org. Therefore, a smaller quantum yield implies that knr is significantly larger than kr rsc.org. Non-radiative decay in these complexes often involves vibrational relaxation through skeletal stretching modes of the ligand osti.gov.

Temperature Dependence of Emission

The emission properties of this compound show a dependence on temperature. Variable-temperature emission studies on [Ru(dmb)3]²⁺ in a 4:1 EtOH/MeOH glass from 90 K to 298 K show similar trends in the red shift of the emission spectrum and the thermal breadth of the solvent response as the temperature increases through the glass-to-fluid transition msu.edu. The photoluminescence intensity of related Ruthenium(II) complexes diminishes monotonically with increasing temperature, exhibiting a rapid and reversible response researchgate.net. A linear correlation between fluorescence intensity and temperature has been observed below and above 5°C researchgate.net. Enhanced lifetimes at lower temperatures can be explained by the energy gap law and the influence of the excited-to-ground state energy gap on non-radiative decay acs.org.

Effects of Ligand Substitution on Emission Energy and Intensity

Ligand substitution on ruthenium polypyridyl complexes can significantly impact their emission energy and intensity. For example, substituting the bipyridine ligand at the 4,4' positions with electron-donating groups like methyl (as in DMB) or electron-withdrawing groups can induce shifts in the lowest energy ¹MLCT absorption band psu.edu. The energy of the emission originating from the ³MLCT excited state is dependent on the nature of the vibrational modes of the aromatic rings and the electron-donating or withdrawing properties of the substituents psu.edu. Complexes with rigid ligands like phenanthroline tend to emit at higher energy compared to their bipyridine counterparts psu.edu. Substitution at the 4,4' positions of bipyridine ligands has been shown to be particularly influential on the excited-state properties researchgate.net.

Excited State Lifetimes and Decay Kinetics

The excited state dynamics of this compound are primarily governed by the behavior of its ³MLCT state, including its lifetime and decay pathways.

Triplet Metal-to-Ligand Charge Transfer (³MLCT) State Dynamics

Upon photoexcitation, this compound undergoes rapid intersystem crossing from the initially populated singlet MLCT (¹MLCT) state to the longer-lived ³MLCT state acs.org. Femtosecond transient absorption studies on Ru(dmb)32 in acetonitrile (B52724) following 400 nm excitation revealed biphasic decay kinetics (approximately 120 fs and 5 ps) attributed to a combination of ¹MLCT → ³MLCT intersystem crossing and vibrational cooling dynamics acs.org. The ³MLCT state is the lowest-lying excited state and is responsible for the observed luminescence nih.gov. In deoxygenated solutions at room temperature, the intrinsic lifetime of the ³MLCT state for [Ru(bpy)3]²⁺ (a related complex) is approximately 1 µs nih.gov. The lifetime of the ³MLCT state can be influenced by various factors, including temperature and the presence of quenchers osti.govnih.gov. Non-radiative decay from the ³MLCT state is a significant deactivation pathway osti.gov.

Non-Radiative Decay Mechanisms and Energy Gap Law Considerations

Non-radiative decay is a significant process in the deactivation of the ³MLCT excited state of this compound. This process involves the conversion of electronic excitation energy into vibrational energy, ultimately leading to the return to the ground state without the emission of a photon msu.edu. The rate of non-radiative decay (k_nr) in ruthenium(II) polypyridyl complexes is often discussed in the context of the energy gap law msu.eduacs.org.

The energy gap law qualitatively describes the relationship between the rate of non-radiative decay and the energy difference between the excited state and the ground state. Generally, a larger energy gap leads to a lower rate of non-radiative decay, and consequently, a longer excited-state lifetime and higher luminescence quantum yield nih.govmsu.edu. For Ru(II) polypyridyl complexes, the ³MLCT excited state typically lies in the Marcus inverted region, where the non-radiative decay rate increases as the energy gap decreases msu.edu.

Factors influencing the non-radiative decay rate in this compound include the surrounding environment (solvent) and structural distortions between the excited state and the ground state acs.org. Vibrational modes, particularly those with energies that match the energy gap or are effective in coupling the excited and ground states, play a crucial role in facilitating non-radiative transitions msu.edu.

Ultrafast Photophysics and Initial Excited State Relaxation

The initial events following photoexcitation of this compound occur on ultrafast timescales, involving rapid relaxation processes that lead to the formation of the long-lived ³MLCT state msu.eduacs.org. These dynamics can be probed using time-resolved spectroscopic techniques.

Picosecond and Nanosecond Time-Resolved Luminescence and Transient Absorption Spectroscopy

Picosecond and nanosecond time-resolved luminescence and transient absorption spectroscopies are powerful tools for investigating the excited-state dynamics of this compound acs.orgnih.gov.

Femtosecond transient absorption spectroscopy studies on [Ru(dmb)3]2+ in acetonitrile following 400 nm excitation have revealed biphasic decay kinetics in the excited-state absorption region (e.g., at 532 nm) acs.orgacs.org. A fast component with a time constant of approximately 120 fs has been attributed to a combination of ¹MLCT to ³MLCT intersystem crossing and rapid vibrational cooling dynamics acs.orgacs.org. A slower component with a time constant of approximately 5 ps is assigned to further vibrational cooling within the ³MLCT excited state acs.orgacs.orgacs.org. These findings indicate that the thermalized ³MLCT state is formed within a few picoseconds after excitation acs.orgacs.org.

Nanosecond transient absorption spectroscopy provides information about the longer-lived excited states after the initial ultrafast relaxation is complete acs.org. The nanosecond difference absorption spectrum of [Ru(dmb)3]2+ in acetonitrile shows negative features (bleaches) in the region of the ground-state MLCT absorption, corresponding to the depletion of the ground state upon excitation acs.org. Positive features in the spectrum correspond to excited-state absorption acs.org. These spectra are characteristic of the ³MLCT state and are used to track its decay back to the ground state, which typically occurs on the microsecond timescale for related Ru(II) polypyridyl complexes in deaerated solutions nih.govnih.gov.

Data from time-resolved experiments can be summarized in tables to highlight the different kinetic components and their assignments:

Time ConstantAssignmentTechnique UsedReference
~120 fs¹MLCT → ³MLCT ISC and fast vibrational coolingFemtosecond Transient Absorption acs.orgacs.org
~5 psVibrational cooling within the ³MLCT stateFemtosecond Transient Absorption acs.orgacs.orgacs.org
Microseconds³MLCT decay to ground state (radiative/non-radiative)Nanosecond Luminescence/Transient Absorption nih.govnih.gov

Energy Transfer Processes: Singlet-Singlet and Triplet-Triplet Energy Transfer

This compound can act as an energy donor or acceptor in supramolecular systems, participating in both singlet-singlet and triplet-triplet energy transfer processes instras.com.

Singlet-singlet energy transfer can occur from higher-energy chromophores (antennae) to the this compound core instras.com. For example, in systems where pyrene (B120774) units are covalently linked to a Ru(II) bipyridine complex, UV excitation of the pyrene antennae results in rapid and efficient singlet-singlet energy transfer to the Ru(II) core, leading to sensitized MLCT-based emission instras.com.

Triplet-triplet energy transfer (TTET) involves the transfer of energy between triplet excited states instras.comibs.re.kr. The ³MLCT state of this compound can participate in TTET with other molecular components if their triplet energy levels are appropriately aligned instras.comibs.re.kr. Studies have shown that reversible triplet-triplet energy transfer processes can occur between the ³MLCT state of a Ru(II) complex and nearby triplet states, such as those on covalently linked anthracene (B1667546) units instras.comresearchgate.net. This can lead to extended excited-state lifetimes of the Ru(II) complex by establishing an excited-state equilibrium instras.com.

Charge Separation and Recombination Dynamics in Supramolecular Systems

In supramolecular assemblies containing this compound, photoinduced charge separation can occur following excitation osti.gov. The ³MLCT excited state is both a strong reductant and oxidant, enabling it to participate in electron transfer reactions researchgate.net. When this compound is part of a system with suitable electron donors or acceptors, excitation can lead to the transfer of an electron, resulting in charge separation osti.govrsc.org.

The dynamics of charge separation and subsequent charge recombination are critical for the efficiency of processes like photocatalysis and solar energy conversion msu.eduacadiau.ca. Ultrafast spectroscopic techniques can be used to monitor the formation of charge-separated states and their decay pathways researchgate.net. The rate and efficiency of charge separation are influenced by factors such as the distance and electronic coupling between the donor and acceptor, the driving force of the electron transfer reaction, and the reorganization energy of the system msu.edu.

Charge recombination, the process where the separated charges return to their ground state configuration, is a competing process that reduces the yield of long-lived charge-separated states msu.edu. Understanding and controlling charge recombination dynamics is a key aspect in the design of efficient supramolecular photocatalytic and energy conversion systems msu.edu.

Electrochemical Behavior and Redox Properties of Ru Dmb 3 Pf6 2

Oxidation Potentials of the Ruthenium Center (RuII/RuIII Couple)

The oxidation of the ruthenium center from Ru(II) to Ru(III) is a key electrochemical event for Ru(DMB)3(PF6)2. This process is typically reversible. mdpi.commdpi.com The formal potential (E1/2) for the Ru(II)/Ru(III) couple is a critical parameter that reflects the electron-donating or withdrawing nature of the ligands.

Cyclic voltammetry studies reveal a quasi-reversible Ru(III/II) oxidation wave at approximately +1.25 V versus a silver/silver chloride (Ag/AgCl) reference electrode. vulcanchem.com In another study, the redox potential for the Ru(III)/Ru(II) couple was reported to be 1.10 V vs. the normal hydrogen electrode (NHE). diva-portal.orgdiva-portal.org The introduction of electron-donating methyl groups on the bipyridine ligands increases the electron density at the ruthenium center, making it more difficult to oxidize compared to the unsubstituted [Ru(bpy)3]2+ complex. This results in a higher oxidation potential. vulcanchem.com

The oxidation potential of the Ru(II)/Ru(III) couple can be influenced by the solvent and the nature of the supporting electrolyte. For instance, in acetonitrile (B52724), the Ru(III/II) redox wave is fully reversible. acs.org The specific values can vary depending on the experimental conditions, but the relative trends remain consistent.

Influence of Ligand Environment on Redox Potentials

The ligand environment plays a crucial role in determining the redox potentials of ruthenium complexes. acs.orgsmolecule.com The electronic properties of the ligands directly impact the energy levels of the metal's d-orbitals.

Electron-donating groups on the ligands, such as the methyl groups in the DMB ligand, increase the electron density on the ruthenium center. This destabilizes the highest occupied molecular orbital (HOMO), which is primarily metal-based, making the complex easier to oxidize and thus lowering the Ru(II)/Ru(III) redox potential. mdpi.com Conversely, electron-withdrawing groups would make the complex more difficult to oxidize, shifting the potential to more positive values. researchgate.net

Ligand-Based Reduction Processes

In addition to the metal-centered oxidation, this compound undergoes multiple, reversible, one-electron reductions that are localized on the bipyridine ligands. rsc.org These processes occur at more negative potentials than the Ru(II)/Ru(III) oxidation.

Typically, three successive one-electron reductions are observed, corresponding to the sequential reduction of each of the three DMB ligands. rsc.org The first reduction occurs at the ligand with the most positive reduction potential. osti.gov For this compound, these ligand-based reductions are observed in the potential range of -1.2 to -1.6 V. vulcanchem.com The exact potentials can be influenced by the solvent and electrolyte but are characteristic of the bipyridine-type ligands.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of this compound. mdpi.comvulcanchem.comfigshare.comescholarship.org A typical CV scan shows a reversible oxidation wave for the Ru(II)/Ru(III) couple at positive potentials and a series of reversible reduction waves for the ligands at negative potentials. mdpi.com The separation between the anodic and cathodic peak potentials for a reversible couple is theoretically 59 mV for a one-electron process at room temperature. The peak currents in CV are proportional to the concentration of the complex and the square root of the scan rate, which can be used to determine diffusion coefficients. rsc.org

Chronoamperometry, where the current is measured as a function of time at a constant potential, is another technique used to study the kinetics of electron transfer and other processes. acs.org It can be used to determine diffusion coefficients and to study the stability of the electrochemically generated species. researchgate.net For example, chronoamperometry has been used to follow the oxidative reaction of a related ruthenium complex, confirming the changes observed in UV-vis spectroscopy. acs.org

Photoinduced Electron Transfer Reactions (General Mechanisms)

Upon absorption of light, this compound is promoted to a metal-to-ligand charge transfer (MLCT) excited state, denoted as [*Ru(DMB)3]2+. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in photoinduced electron transfer (PET) reactions. nih.govmdpi.com The general mechanism involves the transfer of an electron from or to the excited complex with a suitable donor or acceptor molecule. msu.edu

The efficiency of these PET reactions is governed by the redox potentials of the excited state and the quencher, as well as the distance and orientation between the donor and acceptor. d-nb.info These reactions are fundamental to the use of this compound as a photosensitizer in various applications.

Reductive and Oxidative Quenching Pathways

The photoexcited [*Ru(DMB)3]2+ can be deactivated through two primary quenching pathways: reductive and oxidative quenching. researchgate.netresearchgate.net

Reductive Quenching: In this pathway, the excited complex accepts an electron from an electron donor (D). nih.gov

[*Ru(DMB)3]2+ + D → [Ru(DMB)3]+ + D+

The resulting reduced species, [Ru(DMB)3]+, is a potent reducing agent and can subsequently transfer an electron to an acceptor. nih.gov This pathway is favored when using sacrificial electron donors. acs.orgacs.org

Oxidative Quenching: In this pathway, the excited complex donates an electron to an electron acceptor (A). nih.gov

[*Ru(DMB)3]2+ + A → [Ru(DMB)3]3+ + A-

The resulting oxidized species, [Ru(DMB)3]3+, is a strong oxidizing agent. nih.gov This pathway is common when using sacrificial electron acceptors. diva-portal.org The choice between reductive and oxidative quenching depends on the relative redox potentials of the excited complex and the quenching agent. mdpi.com

Table of Electrochemical Data for this compound

PropertyValueReference ElectrodeSource
Ru(II)/Ru(III) Oxidation Potential+1.25 VAg/AgCl vulcanchem.com
Ru(II)/Ru(III) Oxidation Potential+1.10 VNHE diva-portal.orgdiva-portal.org
Ligand-Based Reduction Potentials-1.2 to -1.6 VNot Specified vulcanchem.com

Theoretical and Computational Investigations of Ru Dmb 3 Pf6 2

Density Functional Theory (DFT) Studies of Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules in their ground state. For Ru(II) polypyridyl complexes like Ru(DMB)3(PF6)2, DFT calculations can provide insights into the optimized molecular geometry, electron density distribution, and the nature of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometry Optimization and Electronic Charge Distribution Analysis

DFT calculations enable the optimization of the molecular geometry to find the most stable arrangement of atoms in the ground state. This involves minimizing the total energy of the system with respect to the atomic coordinates. The optimized geometry of this compound is expected to exhibit a slightly distorted octahedral coordination around the ruthenium ion, typical for d6 metal complexes. nih.gov Analysis of the electronic charge distribution obtained from DFT calculations reveals how electron density is distributed across the complex, including the ruthenium center, the DMB ligands, and the hexafluorophosphate (B91526) counterions. This analysis helps in understanding the bonding within the complex and the potential sites for chemical reactions. Studies on related ruthenium complexes show that DFT calculations can accurately reproduce experimental structures. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption and emission spectra. This is particularly important for photochemically active complexes like this compound, where light absorption leads to the population of excited states.

TD-DFT calculations can predict the energies and intensities of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis absorption and emission spectra. acs.org For Ru(II) polypyridyl complexes, the prominent absorption bands in the visible region are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d orbital to a ligand-centered π* orbital. wikipedia.orgnih.govresearchgate.net

Prediction of Absorption and Emission Energies

TD-DFT calculations can predict the wavelengths and oscillator strengths of electronic transitions, which correspond to the absorption spectrum. For this compound, TD-DFT is expected to predict intense absorption bands in the visible region characteristic of MLCT transitions, as well as higher-energy bands corresponding to ligand-centered (LC) π-π* transitions. acs.orgwikipedia.orgresearchgate.net The calculated absorption energies can be compared with experimental UV-Vis spectra to validate the theoretical model. acs.org TD-DFT can also be used to calculate the energies of emissive excited states, which are typically triplet MLCT states in these complexes, allowing for the prediction of emission wavelengths. nih.govresearchgate.net

Elucidation of MLCT and Ligand-Centered Excited State Nature

Analysis of the nature of the excited states calculated by TD-DFT is crucial for understanding the photophysics of this compound. This involves examining the character of the molecular orbitals involved in the electronic transitions. For Ru(II) polypyridyl complexes, the lowest-energy excited states are often 3MLCT states, where the excited electron resides primarily on a ligand. nih.govwikipedia.orgnih.gov TD-DFT can help determine the extent of charge transfer from the metal to the ligands and identify whether the excited state is predominantly MLCT or has significant ligand-centered (LC) character. nih.govcardiff.ac.uk The presence and relative energies of different types of excited states (e.g., 1MLCT, 3MLCT, 3LC, Metal-Centered (MC)) influence the complex's photoluminescence properties and photochemical reactivity. nih.govresearchgate.netnih.gov Studies on related complexes indicate that MLCT states are often the lowest-lying excited states, but MC states can be close in energy and play a role in deactivation pathways. acs.orgosti.gov

Molecular Dynamics Simulations for Environmental Effects

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. For this compound, MD simulations can provide insights into how the complex interacts with its environment, such as a solvent, and how these interactions affect its structure and dynamics.

MD simulations can be used to study the behavior of the complex in different solvents, providing information on solvation effects, conformational changes, and the stability of the complex over time in a given environment. researchgate.netunc.edu These simulations can help in understanding how solvent polarity, hydrogen bonding, and other intermolecular forces influence the electronic structure and excited-state properties of the complex. researchgate.netacs.org For example, MD simulations combined with other computational methods have been used to study the interaction of metal complexes with DNA and proteins, highlighting the importance of the environment in biological applications. researchgate.net

Marcus Theory and Electron Transfer Rate Constant Calculations

Marcus theory is a theoretical framework used to describe the rates of electron transfer reactions. For this compound, which can act as a photocatalyst or participate in electron transfer processes, Marcus theory can be applied to calculate electron transfer rate constants.

Marcus theory relates the electron transfer rate constant to the electronic coupling between the donor and acceptor, the reorganization energy (which includes contributions from both the inner coordination sphere and the surrounding solvent), and the reaction driving force. acs.orgresearchgate.net Computational methods, including DFT, can be used to calculate the electronic coupling and reorganization energies required for Marcus theory calculations. researchgate.net These calculations can provide insights into the factors that control the efficiency of electron transfer from the excited state of this compound to an external quencher or within a more complex system. acs.orgresearchgate.netacs.org Studies using Marcus theory on related ruthenium complexes have investigated intramolecular electron transfer and the effect of bridging ligands on the electron transfer rate. acs.orgresearchgate.net

Determination of Inner-Sphere Reorganization Energies

Inner-sphere reorganization energy (λᵢ) is a critical parameter in electron transfer theory, representing the energy required to distort the molecular geometry of the reactants and products to their respective transition state geometries without the transfer of charge. Computational methods, particularly DFT, are utilized to calculate λᵢ for metal complexes like this compound. These calculations typically involve optimizing the geometries of the complex in its different oxidation states (e.g., Ru(II) and Ru(III)) and calculating the energy difference between the equilibrium geometry of one state and the energy of that same geometry with the charge distribution of the other state.

Studies on Ru(II) complexes with alkyl-substituted bipyridine ligands, including dmb, have employed DFT and the polarizable continuum model (PCM) to determine Ru(III)/Ru(II) reorganization energies. cymitquimica.com These calculations provide insights into how the structural changes upon oxidation/reduction contribute to the energy barrier of electron transfer. For instance, the reorganization energy reflects changes in bond lengths and angles around the ruthenium center and within the ligands that occur during the electron transfer process. Current time information in Canyon County, US.

While specific numerical values for the inner-sphere reorganization energy of this compound are often discussed in the context of comparative studies with related complexes, computational approaches are essential for quantifying this parameter and understanding the influence of the dmb ligand on the reorganization energy. cymitquimica.com

Calculation of Electronic Coupling Matrix Elements

The electronic coupling matrix element (HAB) quantifies the strength of electronic interaction between the reactant and product states in an electron transfer reaction. It is a key factor determining the rate of electron transfer, particularly in the non-adiabatic regime. Computational methods are used to calculate HAB, providing a measure of how effectively electrons can tunnel or transfer between different parts of a molecule or between interacting molecules.

For ruthenium polypyridyl complexes, including those with dmb ligands, electronic coupling can be calculated using various theoretical approaches based on DFT. cymitquimica.com These calculations assess the electronic interaction that facilitates electron transfer between the metal center and the ligands, or between different metal centers in multi-metallic systems. fishersci.fi

Studies investigating related Ru(II) complexes with substituted bipyridine ligands have reported electronic coupling values obtained from computational analysis of spectroscopic data, such as Stark spectroscopy. These values provide an indication of the magnitude of electronic interaction between the metal-to-ligand charge transfer (MLCT) excited state and the ground state, or between different charge-localized states. Computational determination of HAB for this compound helps in understanding the factors that govern the efficiency of electron transfer processes involving this complex, which is crucial for its role in applications like photocatalysis. cymitquimica.com

Computational Studies on Photocatalytic Reaction Mechanisms

Computational studies, primarily utilizing DFT and TD-DFT, are extensively employed to elucidate the mechanisms of photocatalytic reactions mediated by this compound and similar ruthenium polypyridyl complexes. These studies provide detailed information about the intermediates, transition states, and energy profiles of catalytic cycles.

DFT calculations can be used to optimize the geometries of ground and excited states, determine redox potentials, and compute the energetics of various steps in a catalytic cycle, such as substrate binding, electron transfer, and product formation. TD-DFT is particularly useful for studying the excited states involved in photocatalysis, providing information about the nature and energy of electronic transitions, such as the characteristic MLCT transitions of these complexes.

Computational investigations have explored the role of this compound and its analogs in various photocatalytic transformations, including CO2 reduction and cycloaddition reactions. These studies can help identify the active catalytic species, understand the pathways of electron or energy transfer, and rationalize the observed reactivity and selectivity. For instance, CASPT2//CASSCF calculations have been applied to study the absorption spectra and excited states of Ru(dmb)3 in the context of photocatalysis.

Advanced Applications of Ru Dmb 3 Pf6 2 in Functional Systems

Photocatalysis and Photoredox Chemistry

Ru(DMB)3(PF6)2 functions as a visible light photocatalyst, enabling a variety of transformations. sigmaaldrich.com Its photophysical and electrochemical properties allow it to participate in one-electron transfer reactions (photoredox) and energy transfer processes. researchgate.net The ability to absorb visible light and generate a high-energy excited state makes it attractive for driving photochemical reactions. researchgate.net

Photocatalytic CO2 Reduction Systems

This compound has been utilized as a photosensitizer in photocatalytic systems aimed at reducing carbon dioxide (CO2). researchgate.netrsc.orgfrontiersin.orgresearchgate.netnih.govosti.govosti.gov In such systems, the photosensitizer absorbs visible light and undergoes a metal-to-ligand charge transfer (MLCT) to reach an excited state. researchgate.net This excited state can then participate in a reductive quenching pathway, accepting an electron from a sacrificial electron donor. researchgate.netnih.gov The reduced photosensitizer can subsequently transfer electrons to a catalyst, which binds and activates CO2 molecules for reduction. researchgate.net

Studies have explored the use of this compound in conjunction with various catalysts for CO2 reduction. For instance, it has been employed with Mn(I) complexes, such as Mn(CN)(bpy)(CO)3, in organic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) with triethanolamine (B1662121) (TEOA) as a sacrificial electron donor. researchgate.netrsc.org Under irradiation with 470 nm light, this system can yield both CO and formate (B1220265) (HCO2H), with the product preference being solvent-dependent. researchgate.net

Research comparing this compound with other photosensitizers, such as a newly synthesized ruthenium(II) picolinate (B1231196) complex, [Ru(dmb)2(pic)]+ (Ru(pic)), has shown differences in performance depending on the irradiation wavelength. frontiersin.orgnih.gov While this compound is effective under irradiation conditions where it absorbs light (e.g., λex > 480 nm or > 500 nm), Ru(pic) demonstrated activity even under red-light irradiation (λex > 600 nm or > 620 nm), where this compound does not significantly absorb. frontiersin.orgnih.gov However, under irradiation conditions where both photosensitizers absorb (λex > 500 nm or > 480 nm), the system with Ru(pic) showed faster CO formation rates and higher turnover numbers (TONs) compared to the system using this compound. frontiersin.orgnih.gov

Data from a study comparing Ru(pic) and Ru(dmb) (referring to [Ru(dmb)3]2+) as photosensitizers with a Re(I) catalyst for CO2 reduction to CO are presented below. frontiersin.orgnih.gov

PhotosensitizerIrradiation WavelengthTOFCO (min-1)TONCO (after 36h)ΦCO (%) (at 480 nm)
Ru(pic)λex > 600 nm-2358.0 (at 600 nm)
Ru(dmb)λex > 600 nmNo photocatalysis--
Ru(pic)λex > 500 nm6.7234710
Ru(dmb)λex > 500 nm3.6210044

(Data compiled from references frontiersin.orgnih.gov)

Another study investigated the effect of non-covalent supramolecular assembly on photocatalytic CO2 reduction using Ru(dac)(bpy)2(PF6)2 as a photosensitizer and Re(dac)(CO)3Cl as a catalyst, noting that a control system with Ru(bpy)3(PF6)2 and ReDAC was used for comparison due to similar properties. osti.gov The study indicated that hydrogen bonding interactions could enhance the photocatalytic performance for CO2 reduction. osti.gov

Photoinduced Hydrogen Evolution

Ruthenium complexes embedded in periodic mesoporous organosilicas (Ru-PMOs) have been explored as solid photosensitizers for photoinduced hydrogen evolution. researchgate.net These Ru-PMOs, which contain ruthenium tris(bipyridine) complexes, show similar photophysical properties to homogeneous this compound solutions. researchgate.net When loaded with platinum metal, these Ru-PMOs can provide efficient photocatalysis for hydrogen evolution under visible light irradiation in the presence of sacrificial agents. researchgate.net This suggests the potential for this compound-based systems to be involved in photoinduced hydrogen generation, particularly when integrated into suitable catalytic frameworks.

Water Oxidation Catalysis as a Photosensitizer

While ruthenium polypyridyl complexes are often investigated as photosensitizers in water oxidation catalysis, this compound appears to have limitations in this specific application. researchgate.netrsc.orgdiva-portal.org One study explicitly tested [Ru(dmb)3]2+ as a photosensitizer in a three-component system for photochemical water oxidation, alongside a ruthenium water oxidation catalyst and a sacrificial electron acceptor. diva-portal.org However, the redox potential of the Ru(III) complex generated from [Ru(dmb)3]2+ upon oxidation (1.10 V vs. NHE) was found to be insufficient to drive water oxidation effectively, resulting in the generation of only traces of O2. diva-portal.org This finding suggests that while this compound can act as a photosensitizer, its oxidizing power in the generated Ru(III) state may not be high enough for the demanding multi-electron process of water oxidation compared to photosensitizers with higher redox potentials. diva-portal.org

Organic Transformations Facilitated by Photoredox Catalysis

Visible light photoredox catalysis using transition metal chromophores, including ruthenium complexes like this compound, has become a significant strategy in organic synthesis. sigmaaldrich.comresearchgate.netnih.govnsf.govpitt.edursc.orgacs.orgacs.org This approach allows for the generation of reactive intermediates, such as radicals and radical ions, under mild conditions. pitt.edubeilstein-journals.org this compound can facilitate various organic transformations by utilizing its redox properties upon visible light irradiation. sigmaaldrich.com

In the context of [4+2] cycloadditions, this compound and related ruthenium tris(bipyridine) complexes have been studied as photocatalysts. researchgate.netrsc.org One comparative study on the [4+2] cycloaddition between trans-anethole and isoprene (B109036) showed that this compound achieved lessened yields compared to Ru(bpy)32 under the same reaction time. researchgate.netrsc.org This suggests that subtle differences in ligand structure can influence the catalytic efficiency in specific organic transformations.

This compound's application in photoredox catalysis extends to other reactions as well, contributing to the growing field of visible light-mediated organic synthesis. nih.govnsf.govacs.orgacs.org

Mechanistic Investigations in Photocatalysis

Mechanistic studies in photocatalysis involving this compound focus on understanding the excited state dynamics and electron transfer processes. Upon absorption of visible light, the complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state. smolecule.comresearchgate.netinstras.comresearchgate.net This excited state is a key intermediate that can undergo redox reactions, either by donating or accepting an electron, depending on the reaction system and the presence of suitable quenchers (sacrificial donors or acceptors). researchgate.netnih.govosti.gov

In reductive quenching cycles, the excited photosensitizer accepts an electron from a sacrificial electron donor, becoming reduced. researchgate.netnih.gov This reduced species can then transfer an electron to the substrate or catalyst. researchgate.net The lifetime and redox potential of the excited state are critical factors influencing the efficiency of the electron transfer process. nih.gov Studies have investigated the quenching rates of this compound by various electron donors to understand the kinetics of these processes. osti.gov

Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs)

Ruthenium(II) complexes, including this compound and its derivatives, have been investigated for their use as emissive materials in solid-state light-emitting devices, such as Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs). medchemexpress.comchembk.comcyanagen.comresearchgate.netrsc.orgacs.orgresearchgate.netresearchgate.net These complexes exhibit electroluminescence, emitting light when an electrical current is passed through them. researchgate.net

Solid-state devices based on ruthenium complexes like Ru(bpy)32 and its derivatives have shown promise, demonstrating high brightness at relatively low operating voltages. researchgate.netacs.org For example, devices based on Ru(bpy)32 have achieved luminance levels as high as 1000 cd/m² at 5 V and 200 cd/m² at 3 V in spin-cast films. acs.org These devices typically emit in the red or red-orange region of the spectrum. researchgate.netacs.org

The mechanism of light emission in these devices often involves electrogenerated chemiluminescence (ECL), where redox reactions of the ruthenium complex lead to excited states that emit light. researchgate.netacs.org The counterions, such as hexafluorophosphate (B91526) (PF6-), play a role in the ionic conductivity required for LEC operation. researchgate.net

While Ru(bpy)32 is a widely studied complex in this context, derivatives with modified ligands, including those related to dmb, are explored to tune the photophysical and electrochemical properties and improve device performance, such as efficiency and response time. researchgate.netrsc.orgacs.org The use of ruthenium complexes in LECs and OLEDs represents an important application area leveraging their unique photoluminescent and electrochemical characteristics. chembk.comcyanagen.comresearchgate.net

Electroluminescence Mechanisms and Device Architecture

Ruthenium(II) complexes are explored as active materials in solid-state electroluminescent devices, often configured as light-emitting electrochemical cells (LECs). researchgate.netcmu.edupsu.edu The luminescence in these devices is generated through a mechanism akin to electrogenerated chemiluminescence (ECL). researchgate.net When a voltage is applied, the mobile ions within the device's active layer, including the ruthenium complex and its counterions, undergo redistribution. cmu.edupsu.edu This ionic movement leads to the formation of electric double layers at the electrode interfaces, facilitating the injection of both holes and electrons into the emissive material. cmu.edupsu.edu The subsequent recombination of these charge carriers on the ruthenium complex results in an excited state, which then decays to the ground state by emitting light. psu.edu The efficiency of charge carrier diffusion is significantly influenced by the applied electric field. researchgate.net

A typical device architecture involves a single layer of the ruthenium complex situated between two electrodes, commonly indium tin oxide (ITO) as the anode and a metallic cathode such as silver or a low melting point alloy. researchgate.netutexas.eduutexas.edu Thin films of the ruthenium complex are frequently fabricated using techniques like spin coating. researchgate.netutexas.edu

Performance Metrics (e.g., Brightness, External Quantum Efficiency, Turn-on Voltage)

Studies on ruthenium complexes, including Ru(bpy)3(PF6)2 and its derivatives structurally related to this compound, have reported notable performance characteristics in solid-state light-emitting devices. Devices based on Ru(bpy)3(PF6)2 and its derivatives have demonstrated low turn-on voltages, in some instances as low as 2.5 V. researchgate.netutexas.eduutexas.edu Achieved luminance levels include up to 1000 cd/m² at 5 V and 200 cd/m² at 3 V using spin-cast films. researchgate.netacs.org External quantum efficiencies can reach approximately 1% at lower voltages. researchgate.netacs.org

Device performance can vary depending on the specific ruthenium complex and fabrication method. For example, devices utilizing Ru(bpy)3(ClO4)2 have shown a turn-on voltage of around 2.3 V for both current and emission, with luminance reaching 500 cd/m² at 3 V and a maximum of 2000 cd/m² at approximately 4.5 V. utexas.eduutexas.edu The external quantum efficiency for these devices peaked at about 1.4% at 3.0 V. utexas.eduutexas.edu Other Ru(II) complexes have shown external quantum efficiencies up to 2.5% in DC operation and up to 5.5% under pulsed voltage when incorporated into a polymer matrix. utexas.edu

The emitted light from these devices is typically in the red or red-orange spectrum, with emission maxima around 625 nm or 660 nm. researchgate.netutexas.eduutexas.edu

The following table summarizes some performance data for related ruthenium complex-based light-emitting devices:

Ruthenium Complex SystemDevice ArchitectureTurn-on Voltage (V)Maximum Luminance (cd/m²)External Quantum Efficiency (%)Emission Color/Peak (nm)Source
Ru(bpy)3(PF6)2 and derivativesSpin-cast films2.5 - 5Up to 1000 (at 5V)~1 (at low voltage)Red or Red-orange researchgate.netacs.org
Ru(bpy)3(ClO4)2Single layer~2.3Up to 2000 (at 4.5V)Up to 1.4 (at 3V)Red (660 nm) utexas.eduutexas.edu
Ru(bpy')2(bpy'')(PF6)2 in PMMASingle layerNot specifiedNot specifiedUp to 5.5 (pulsed voltage)Not specified utexas.edu
Dinuclear [Ru2(dmbipy)4L2][PF6]4 (related)Single layer3.25240.62Deep-red acs.org

A notable characteristic observed in some devices is a time delay between the application of voltage and the onset of light emission, indicative of a mechanism similar to liquid ECL cells. researchgate.netutexas.edu This delay can potentially be mitigated by applying an initial high-voltage pulse. researchgate.net

Solid-State vs. Solution-Based Devices

Ruthenium(II) polypyridyl complexes have been investigated for both solution-based and solid-state electroluminescence applications. Solution-based ECL of tris-chelated ruthenium(II) complexes has been extensively studied, with high quantum efficiencies reported in certain solvents, such as 24% in dry acetonitrile. utexas.edu

Solid-state devices, while offering advantages in terms of form factor for displays and lighting, have historically exhibited lower efficiencies compared to their solution-based counterparts. Initial solid-state devices based on ruthenium complexes typically showed external quantum efficiencies below 0.1%. cmu.edu However, significant advancements have led to improved efficiencies, reaching up to 1% in single-layer devices and up to 3% when the ruthenium complex is dispersed in polymer matrices, approaching the photoluminescence efficiency. cmu.edu

The operational mechanism of solid-state devices based on ionic transition metal complexes differs from conventional OLEDs, resembling electrochemical cells due to the presence of mobile ions. cmu.edupsu.edu This ionic character facilitates fabrication using air-stable electrodes and allows for simpler device architectures. psu.edu While solution-based systems achieve high ECL efficiencies, they are generally less practical for solid-state display or lighting applications. The focus of solid-state device research is to translate the favorable photophysical and electrochemical properties observed in solution into a practical device format.

Chemical Sensing and Electrogenerated Chemiluminescence (ECL)

This compound and related ruthenium complexes are widely employed in chemical sensing, leveraging their luminescent properties and the phenomenon of electrogenerated chemiluminescence (ECL). smolecule.commedchemexpress.com

Luminescent Probes for Chemical Analytes (e.g., Cyanide Anions, Cu(II) Ions)

Ruthenium(II) complexes, including those incorporating dmb ligands, can serve as luminescent probes for specific chemical analytes. The interaction with an analyte can induce changes in the complex's photophysical properties, such as shifts in absorption or emission spectra or alterations in luminescence intensity. nih.gov

For instance, ruthenium(II) complexes featuring aldehyde groups, including a derivative with dmb ligands, have been characterized for sensing cyanide anions. nih.gov The addition of cyanide to solutions of these complexes results in a visible color change from orange to yellow and a luminescent shift from dark red to red-orange. nih.gov This is accompanied by a blue shift in the absorption and emission spectra and a notable enhancement in emission intensity. nih.gov This sensing mechanism is attributed to the formation of a cyanohydrin group through the selective reaction between the aldehyde group on the ligand and cyanide. nih.gov These complexes exhibit selective recognition of cyanide ions over other anions. nih.gov

While the provided search results specifically mention a dinuclear ruthenium(II)–copper(II) complex for sensing hydrogen sulfide (B99878) via luminescence quenching by Cu(II) and subsequent signal recovery upon Cu(II) release, the principle of modulating luminescence through interaction with metal ions is applicable to other ruthenium complexes and metal ions like Cu(II). rsc.org The luminescence of ruthenium complexes can be quenched by certain metal ions, a property that can be exploited for sensing applications. rsc.org

Electrochemiluminescence (ECL) Sensing Mechanisms and Enhanced Emission

ECL involves the generation of light from excited states produced by electrochemical reactions. unipd.itnju.edu.cn Ruthenium(II) polypyridyl complexes, particularly [Ru(bpy)3]²⁺ and its derivatives, are prominent luminophores in ECL-based sensing due to their stable and efficient light emission upon electrochemical excitation. unipd.itnju.edu.cnresearchgate.net The ECL process typically involves the electrochemical generation of radical species from the ruthenium complex and a coreactant at the electrode surface. unipd.itresearchgate.net The reaction between these radical species produces an excited state of the ruthenium complex, which then emits light as it returns to the ground state. unipd.it

Tripropylamine (TPrA) is a commonly used coreactant with ruthenium complexes in ECL. unipd.itnju.edu.cnresearchgate.net The reaction between the oxidized ruthenium complex and the radical generated from TPrA leads to the formation of the excited state of the ruthenium complex. unipd.it This reaction can be sustained in the presence of excess coreactant. researchgate.net

Enhanced ECL emission can be achieved through various strategies, such as incorporating ruthenium complexes into nanomaterials or modifying electrode surfaces to improve the efficiency of the ECL process. nju.edu.cnnih.gov The use of ionic liquids as binders in electrodes has been shown to enhance ECL intensity by improving the diffusion of the ruthenium complex and coreactant. nju.edu.cn The design of the sensing platform also plays a role; for instance, self-assembled ruthenium complex nanoparticles on microfibers have demonstrated enhanced ECL emission compared to continuous thin films. nih.gov

The intensity of the ECL signal can be correlated with the concentration of an analyte that interacts with the ruthenium complex or the coreactant, forming the basis of ECL sensing. unipd.it

Integration into Sensing Platforms (e.g., Modified Electrodes, Nanoparticles, Microfibers)

This compound and related ruthenium complexes are integrated into various sensing platforms to develop sensitive and selective chemical sensors. These platforms often involve immobilizing the ruthenium complex onto a substrate to create a stable and addressable sensing interface.

Modified electrodes are a common platform for ECL sensing. Ruthenium complexes can be immobilized on electrode surfaces through various methods, including electrostatic interactions, π-π stacking, or incorporation into composite films. nju.edu.cnresearchgate.net For example, ruthenium complexes have been incorporated into carbon paste electrodes using ionic liquids as binders to enhance ECL performance. nju.edu.cn Sulfonic-functionalized silicas like MCM-41 have been used to immobilize Ru(bpy)3²⁺ through electrostatic interactions for ECL sensing applications. nju.edu.cn

Nanoparticles containing ruthenium complexes have also been developed for sensing. Self-assembled Ru(bpy)3(PF6)2 nanoparticles on polystyrene microfibers have been fabricated and used for ECL sensing, demonstrating enhanced emission and potential for detecting specific analytes like α-naphthol. nih.govresearchgate.net These nanoparticles can increase the surface concentration of the electroactive species. researchgate.net

Furthermore, ruthenium complexes have been integrated into microfiber platforms. Electrospun ruthenium-doped nanofibers have been successfully fabricated, forming porous 3D structures that can serve as sensing membranes. researchgate.net These integrated platforms leverage the unique properties of the ruthenium complex and the substrate material to improve sensing performance, including sensitivity, detection limits, and reproducibility. nju.edu.cnnih.govresearchgate.net

Solar Energy Conversion Technologies

Ruthenium polypyridyl complexes, including those with dimethyl bipyridine ligands, have been extensively investigated for their application in solar energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs). mdpi.commdpi.comnih.govresearcher.life The ability of these complexes to absorb visible light and undergo efficient charge separation makes them suitable as photosensitizers in such devices. mdpi.comresearcher.lifemdpi.comnih.gov

Structure Property Relationships and Ligand Engineering in Ru Dmb 3 Pf6 2 Derivatives

Impact of Methyl Substituents on Electronic and Photophysical Properties

The presence of methyl groups at the 4,4'-positions of the bipyridine ligands in Ru(DMB)3(PF6)2 has a distinct impact on the electronic and photophysical properties of the complex when compared to its parent analogue, tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)3]2+. The methyl groups are electron-donating, which leads to a destabilization of the metal-centered highest occupied molecular orbital (HOMO). This, in turn, affects the metal-to-ligand charge transfer (MLCT) transitions.

The electron-donating nature of the methyl substituents generally results in a slight blue shift in the MLCT absorption and emission spectra of this compound compared to [Ru(bpy)3]2+. This is because the increased electron density on the ruthenium center makes it slightly more difficult to oxidize, thus increasing the energy gap for the MLCT transition. Consequently, the redox potential of the Ru(II)/Ru(III) couple in this compound is typically less positive than that of [Ru(bpy)3]2+.

The following table illustrates the effect of methyl substituents on the photophysical and electrochemical properties of Ru(II) bipyridyl complexes.

ComplexAbsorption λmax (nm)Emission λmax (nm)Excited-State Lifetime (μs)Ru(II/III) E1/2 (V vs. SCE)
Ru(bpy)324526150.891.26
Ru(DMB)324486101.11.12

Steric and Electronic Effects of Ligand Functionalization

Further functionalization of the 4,4'-dimethyl-2,2'-bipyridine (B75555) (DMB) ligands in this compound derivatives allows for a fine-tuning of their properties through both steric and electronic effects. The introduction of bulky substituents can induce steric hindrance, leading to distortions in the coordination geometry around the ruthenium center. These distortions can influence the non-radiative decay pathways of the excited state, potentially altering the excited-state lifetime and luminescence quantum yield. For instance, increased steric bulk can lead to a more distorted geometry, which may facilitate ligand photodissociation.

Electronically, the introduction of electron-donating or electron-withdrawing groups onto the DMB framework directly modulates the energy of the ligand-based lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups, such as esters or carboxylic acids, lower the energy of the LUMO, resulting in a red shift of the MLCT absorption and emission bands and making the complex easier to reduce. Conversely, stronger electron-donating groups than methyl would further raise the HOMO energy, leading to a blue shift and making the complex easier to oxidize.

The following table provides examples of how different substituents on the bipyridine ligands of Ru(II) complexes can alter their electrochemical and photophysical properties.

ComplexSubstituent NatureRu(II/III) E1/2 (V vs. SCE)First Reduction E1/2 (V vs. SCE)MLCT λmax (nm)
[Ru(bpy)3]2+-1.26-1.33452
[Ru(DMB)3]2+Electron-donating (CH3)1.12-1.50448
[Ru(4,4'-(COOEt)2-bpy)3]2+Electron-withdrawing (COOEt)1.85-0.75460

Rational Design Principles for Tuning Excited State Properties and Redox Potentials

The systematic modification of ligands in this compound derivatives allows for the rational design of complexes with tailored excited-state properties and redox potentials for specific applications. Key to this design is the understanding of how ligand structure influences the HOMO and LUMO energy levels.

To achieve longer excited-state lifetimes, one strategy is to increase the energy gap between the emissive 3MLCT state and the non-emissive metal-centered (MC) states. This can be accomplished by using ligands that create a strong ligand field, thus raising the energy of the MC states.

Redox potentials can be precisely tuned by the choice of substituents on the bipyridine ligands. As a general principle, electron-donating groups will lower the Ru(II/III) oxidation potential, making the complex a stronger reductant in the excited state. Conversely, electron-withdrawing groups will increase the oxidation potential, making the complex a stronger oxidant in the excited state. This tunability is crucial for applications in photoredox catalysis and solar energy conversion, where matching the redox potentials of the photosensitizer with those of the substrates is essential. Recent developments in computational chemistry provide a powerful tool for predicting the properties of new photosensitizers, aiding in their rational design. researchgate.net

Influence of Counter Anions on Complex Behavior and Applications

While the primary focus is often on the cationic Ru(II) complex, the nature of the counter anion, in this case, hexafluorophosphate (B91526) (PF6-), can also influence the behavior and properties of the compound, particularly in the solid state and in non-polar solvents. The PF6- anion is large, non-coordinating, and weakly interacting, which generally leads to good solubility of the complex in a range of organic solvents.

In solution, the counter anion can affect the photophysical properties of the cationic ruthenium complex. researchgate.net For instance, the identity of the counter-anion can impact the excited-state lifetime and photostability. researchgate.net Studies on [Ru(bpy)3]2+ with different counter-anions have shown that weakly coordinating anions like PF6- can lead to higher photostability compared to more coordinating anions. The choice of counter-anion can also influence the crystal packing of the complex in the solid state, which can have implications for applications in solid-state devices such as light-emitting diodes.

The following table compares the photophysical properties of [Ru(bpy)3]2+ with different counter-anions in dichloromethane, highlighting the role of the anion.

Counter Anion (X) in Ru(bpy)32Absorption λmax (nm)Emission λmax (nm)Excited-State Lifetime (ns)
PF6-452613890
ClO4-452614880
BF4-452614870

Supramolecular Assembly and Self-Assembled Systems Incorporating this compound

The Ru(DMB)32+ cation can serve as a versatile building block for the construction of larger, functional supramolecular assemblies and self-assembled systems. The well-defined geometry and rich photophysical and electrochemical properties of the Ru(DMB)32+ core make it an attractive component for creating complex architectures with emergent properties.

These supramolecular systems can be formed through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. By functionalizing the DMB ligands with appropriate recognition motifs, it is possible to direct the self-assembly of the Ru(II) complexes into discrete structures like molecular cages or extended polymeric networks. rsc.org

Such self-assembled systems have potential applications in areas like molecular sensing, light-harvesting, and catalysis. For example, the incorporation of Ru(DMB)32+ units into a supramolecular array can facilitate energy transfer between chromophores, mimicking aspects of natural photosynthesis. Furthermore, the encapsulation of guest molecules within a Ru(II)-based supramolecular cage can alter their reactivity, opening up possibilities for novel catalytic systems. The self-assembly of these complexes into well-ordered structures can lead to materials with unique optical and photothermal properties. rsc.org

Future Directions and Emerging Research Paradigms

Development of Novel Ru(DMB)3(PF6)2-Based Materials with Enhanced Functionality

The development of novel materials based on this compound aims to leverage its inherent photophysical and electrochemical properties within new architectures to achieve enhanced or tailored functionalities. This involves modifying the complex or incorporating it into matrices that can influence its excited-state dynamics, redox behavior, and stability.

One approach involves the covalent functionalization of the bipyridine ligands to enable the incorporation of this compound into polymers or solid matrices researchgate.netrsc.org. For instance, modifying bipyridine ligands with trimethoxysilyl groups allows for the entrapment of the ruthenium complex within a silica (B1680970) matrix, preventing leaching and enabling its use as a solid photosensitizer researchgate.net. Periodic mesoporous organosilicas (PMOs) with Ru complexes embedded in their pore walls have been synthesized, demonstrating similar absorption and redox behavior to homogeneous this compound solutions while acting as versatile solid photosensitizers for applications like hydrogen evolution and water oxidation researchgate.net.

Another direction is the creation of ruthenium-containing copolymers. Research has shown the synthesis of poly[Ru(bpy)2(dmbpy)(PF6)2-co-pyrene-co-MMA] which incorporates a ruthenium complex (Ru(bpy)2(dmbpy)2, structurally similar to this compound) and pyrene (B120774) units into a polymer backbone rsc.org. This material has been evaluated as a catalyst in photoredox reactions, demonstrating the potential for developing recyclable and easily separable catalytic systems rsc.org. The photophysical properties of such copolymers, including absorption maxima and excited-state energies, can be similar to their small molecule counterparts, indicating that the complex's desirable characteristics are retained within the polymer structure rsc.org.

Further research in this area could focus on developing materials with switchable properties, where the functionality of the this compound moiety is controlled by external stimuli. This could lead to the creation of smart materials for applications in sensing, controlled catalysis, or data storage.

Integration into Hybrid and Nanostructured Systems for Advanced Applications

Integrating this compound into hybrid and nanostructured systems offers significant potential for developing advanced applications by combining the complex's properties with those of other materials or by utilizing the unique characteristics of nanoscale environments.

Metal-organic frameworks (MOFs) are promising platforms for incorporating Ru(II) complexes like this compound to create functional hybrid materials. Ru(II) complexes with bipyridine-based ligands have been successfully introduced into MOFs like UiO-67 for photocatalytic applications, such as CO2 reduction uio.no. While Ru(dmb)32 itself might be used as a photosensitizer in such systems, functionalizing the ligands to covalently link the complex to the MOF framework can enhance stability and prevent leaching, similar to the silica matrix approach researchgate.netuio.no. This integration allows for the design of heterogeneous photocatalytic systems where the photosensitizer is immobilized, facilitating separation and recycling.

Dye-sensitized solar cells (DSSCs) represent another area where Ru(II) polypyridyl complexes are widely used as photosensitizers researchgate.netnih.gov. Integrating this compound or its derivatives into the mesoporous TiO2 films of DSSCs can lead to improved light harvesting and efficient charge injection researchgate.net. Research on related Ru(II) complexes in DSSCs highlights the importance of the excited-state properties and their tuning through ligand modification for optimal performance researchgate.net. Future work could explore how the specific properties of this compound, such as its excited-state lifetime and redox potential, can be optimized within the DSSC architecture.

The creation of dyads and tetrads where Ru(II) complexes are covalently linked to other chromophores, such as pyrene units, demonstrates the potential for intramolecular energy and electron transfer processes instras.com. These hybrid systems can act as light-harvesting antennae, efficiently transferring energy to the Ru(II) center, leading to enhanced light absorption and potentially longer-lived excited states instras.com. This strategy can be applied to this compound to create sophisticated molecular systems for energy conversion or photocatalysis.

The integration into nanostructured systems, such as nanoparticles or nanowires functionalized with this compound, could lead to materials with unique optical or catalytic properties due to spatial confinement and increased surface area. These nanomaterials could find applications in areas ranging from targeted drug delivery (though dosage information is excluded) to environmental remediation.

Advanced Spectroscopic Techniques for Elucidating Complex Excited-State Dynamics

Understanding the intricate excited-state dynamics of this compound is crucial for rational design and optimization of its applications. Advanced spectroscopic techniques, particularly ultrafast methods, are essential tools for probing the transient species and energy transfer processes that occur following light absorption.

Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques used to study the excited-state evolution of Ru(II) polypyridyl complexes, including those with dmb ligands researchgate.netacs.orgresearchgate.net. These methods allow for the real-time observation of processes such as intersystem crossing from the initial singlet MLCT state to the longer-lived triplet MLCT state, as well as vibrational cooling dynamics researchgate.netacs.org. For this compound, transient absorption data has revealed biphasic decay kinetics attributed to these processes researchgate.netacs.org.

Time-resolved emission studies provide complementary information about the excited-state lifetimes and radiative decay pathways researchgate.net. By studying the emission properties under different conditions (e.g., varying temperature or solvent), researchers can gain insights into the non-radiative decay processes that compete with luminescence acs.org.

Resonance Raman spectroscopy can be used to investigate the structural changes that occur upon excitation to the MLCT state researchgate.net. By analyzing the shifts in vibrational modes, researchers can determine where the excited state electron density is localized on the ligands researchgate.net. This information is vital for understanding how ligand modifications influence the excited-state properties.

Future research will likely employ a combination of these and other advanced techniques, such as two-dimensional electronic spectroscopy or time-resolved infrared spectroscopy, to gain a more comprehensive picture of the complex excited-state landscape of this compound and its derivatives. These studies can help to identify key factors that govern excited-state lifetimes, energy transfer efficiencies, and reactivity, paving the way for the design of complexes with tailored photophysical properties.

Enhanced Computational Methodologies for Predictive Design and Mechanistic Understanding

Computational methodologies play a vital role in complementing experimental studies by providing theoretical insights into the electronic structure, excited states, and reaction mechanisms of this compound. Enhanced computational approaches are crucial for predictive design and a deeper mechanistic understanding.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate the ground and excited-state properties of Ru(II) polypyridyl complexes acs.orgdcu.ie. These methods can predict absorption and emission spectra, redox potentials, and the localization of excited states acs.orgdcu.ie. Computational studies have been used to investigate the effect of ligand modifications on the electronic structure and excited-state dynamics of ruthenium complexes acs.orgdcu.ie. For this compound, DFT calculations can provide detailed information about the nature of the MLCT states and how they are influenced by the methyl substituents on the bipyridine ligands msu.edu.

Advanced computational techniques, such as ab initio molecular dynamics simulations, can be used to study the dynamic processes that occur in the excited state, including structural relaxations and solvent interactions researchgate.net. These simulations can provide insights into the pathways and timescales of intersystem crossing and vibrational cooling.

Machine learning and artificial intelligence approaches are emerging in the field of molecular design and property prediction nist.gov. These methods can be trained on large datasets of experimental and computational data for ruthenium complexes to predict the properties of new, unsynthesized compounds nist.gov. This can significantly accelerate the discovery of novel this compound-based materials with desired characteristics.

Future computational research on this compound will likely focus on developing more accurate and efficient methods for describing excited states and dynamics in complex environments (e.g., in solution or within solid matrices). This will involve improving the treatment of solvent effects, intersystem crossing rates, and non-adiabatic dynamics. These computational efforts will be essential for guiding experimental synthesis and understanding the fundamental processes that govern the behavior of this compound in various applications.

Sustainability and Green Chemistry Aspects in Ruthenium Complex Research

Addressing sustainability and incorporating green chemistry principles are increasingly important in the development and application of ruthenium complexes like this compound. This involves developing more environmentally friendly synthesis methods, exploring applications with reduced environmental impact, and considering the lifecycle of the materials.

Traditional synthesis methods for ruthenium polypyridyl complexes often involve harsh conditions, high temperatures, and the use of organic solvents researchgate.net. Research is ongoing to develop greener synthetic routes, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption researchgate.net. Microwave irradiation has been shown to be highly efficient for the synthesis of ruthenium complexes, offering advantages over conventional thermal heating researchgate.net. Mechanosynthesis, using ball milling, is another promising green chemistry approach that can enable solvent-less or reduced-solvent synthesis of ruthenium complexes rsc.org.

Exploring applications of this compound in areas related to sustainability, such as photocatalytic CO2 reduction or water splitting, aligns with green chemistry principles researchgate.netuio.no. Utilizing visible light as the energy source for these reactions, as enabled by the photosensitizing properties of this compound, is inherently more sustainable than using UV light or thermal energy uio.nosci-hub.se.

Furthermore, research efforts are directed towards developing recyclable and reusable catalytic systems by immobilizing ruthenium complexes on solid supports or integrating them into stable frameworks like MOFs researchgate.netuio.no. This minimizes the loss of the valuable ruthenium complex and reduces the generation of waste.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Ru(DMB)₃(PF₆)₂?

Answer:
Ru(DMB)₃(PF₆)₂ is synthesized via refluxing RuCl₃ with 4,4′-dimethyl-2,2′-bipyridine (DMB) ligands in ethanol under argon, followed by anion exchange with NH₄PF₆ to precipitate the product . Key steps include:

  • Reaction conditions : Argon atmosphere, 12-hour reflux in ethanol.
  • Purification : Column chromatography (silica gel) and recrystallization.
  • Characterization :
    • ¹H NMR : Confirms ligand coordination via shifts in aromatic protons (δ 8.5–9.0 ppm) .
    • ESI-MS : Peaks at m/z 798.76 confirm the molecular ion [Ru(DMB)₃]²⁺ .
    • Elemental analysis : Matches calculated C, H, N content (±0.3%).

Advanced: How do substituents on bipyridine ligands influence the photophysical properties of Ru(DMB)₃(PF₆)₂?

Answer:
Substituents alter the ligand’s electron-donating/withdrawing capacity, modulating metal-to-ligand charge transfer (MLCT) transitions:

  • Electron-withdrawing groups (e.g., -CN) : Stabilize MLCT states, red-shifting absorption bands (e.g., λMLCT ~454 nm in Ru(phen-NH₂)₃₂ vs. 445 nm in parent complexes) .
  • Electron-donating groups (e.g., -NH₂) : Introduce low-energy intraligand charge transfer (ILCT) transitions (λ ~365 nm) .
    Methodology :
    • DFT calculations : Optimize geometries (B3LYP functional) to correlate substituent effects with triplet-state spin densities .
    • UV-Vis/fluorescence spectroscopy : Quantify extinction coefficients (ε) and emission lifetimes (τ) in acetonitrile .

Advanced: How can researchers resolve contradictions between experimental emission data and computational predictions for Ru(DMB)₃(PF₆)₂?

Answer:
Discrepancies often arise from approximations in DFT models (e.g., neglect of solvent effects or spin-orbit coupling). Strategies include:

  • Experimental validation : Compare calculated vs. observed emission spectra. Adjust DFT parameters (e.g., including solvation models like PCM) .
  • Triplet-state analysis : Use time-resolved spectroscopy to differentiate MLCT vs. ligand-centered (LC) emissions .
  • Case study : For [Ru(bpy)₂(L)]²⁺ complexes, spin density maps revealed unaccounted ligand distortions in simulations, necessitating geometry re-optimization .

Basic: What are the air-sensitive handling protocols for Ru(DMB)₃(PF₆)₂?

Answer:
Due to its air sensitivity:

  • Storage : Under argon at 2–8°C in amber vials .
  • Handling : Use Schlenk lines for synthesis/purification.
  • Characterization : Conduct NMR in deuterated solvents degassed with N₂ .

Advanced: How can electrochemical studies elucidate the redox behavior of Ru(DMB)₃(PF₆)₂?

Answer:
Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals:

  • Ru²⁺/³⁺ oxidation : E₁/₂ ~1.2 V vs. Ag/AgCl .
  • Ligand-based reductions : Peaks at −1.3 to −1.8 V correlate with DMB’s π* orbitals .
    Best practices :
    • Use a three-electrode system (glassy carbon working electrode).
    • Confirm reversibility via scan-rate independence (ΔEp < 59 mV) .

Advanced: What methodologies are used to correlate crystal structure data with emission quenching in Ru(DMB)₃(PF₆)₂ derivatives?

Answer:
Single-crystal XRD (e.g., for Ru(DMB)₃₂) provides bond lengths/angles to identify non-radiative decay pathways:

  • Short Ru-N bonds (<2.05 Å) correlate with higher emission quantum yields (Φ) due to rigid structures .
  • Quenching studies : Add ascorbic acid to assess electron-transfer efficiency; monitor Φ reduction via Stern-Volmer plots .

Basic: How should researchers design a data management plan (DMP) for Ru(DMB)₃(PF₆)₂ studies?

Answer:
Follow the DMP Assistant framework :

  • Data types : Include raw spectra (UV-Vis, NMR), crystallographic files (.cif), and computational outputs (.log).
  • Storage : Use repositories like Zenodo or institutional databases.
  • Metadata : Document synthesis conditions (temperature, solvent purity) and instrument calibration details .

Advanced: What strategies optimize ligand substitution to enhance the photocatalytic activity of Ru(DMB)₃(PF₆)₂?

Answer:

  • Ligand screening : Test derivatives (e.g., 4′-phenyl-DMB) for improved light absorption and charge separation.
  • Activity assays : Measure H₂ evolution rates under visible light (λ >420 nm) using Pt co-catalysts .
  • Transient absorption spectroscopy : Track electron injection into TiO₂ (τ <100 ps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.